molecular formula C3H5N5O B1393720 5-Amino-1,3,4-oxadiazole-2-carboximidamide CAS No. 1255147-19-3

5-Amino-1,3,4-oxadiazole-2-carboximidamide

Cat. No.: B1393720
CAS No.: 1255147-19-3
M. Wt: 127.11 g/mol
InChI Key: IVMIZMPGFHHODC-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carboximidamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboximidamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . Another method includes the use of tosyl chloride to mediate the reaction of acylsemicarbazides and acylthiosemicarbazides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and carboximidamide groups, which are reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as hydrogen gas. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboximidamide

The synthesis of 5-amino-1,3,4-oxadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides with various reagents. Common methods include:

  • Cyclization with Acylhydrazides : This method utilizes acylhydrazides and isocyanates to produce 5-substituted oxadiazoles through one-pot synthesis techniques that are eco-friendly and efficient .
  • Electro-cyclization : This approach involves the electro-cyclization of semicarbazones to yield 5-aryl-2-amino-1,3,4-oxadiazoles with high yields .

These synthetic pathways are advantageous as they often employ inexpensive and readily available reagents, making them suitable for large-scale production.

Biological Activities

The biological activities of 5-amino-1,3,4-oxadiazole derivatives have been extensively studied. The compound exhibits a wide range of pharmacological properties:

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens:

  • Antibacterial : Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal : Some derivatives also exhibit antifungal activity against strains like Candida albicans.

Anticancer Properties

5-Amino-1,3,4-oxadiazole derivatives have been evaluated for their anticancer potential:

  • In Vitro Studies : Various synthesized compounds have shown promising results in inhibiting cancer cell growth across multiple cell lines, including those from breast and CNS cancers. For example, certain derivatives exhibited over 90% inhibition in cancer cell proliferation assays .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of these compounds have been assessed using models such as carrageenan-induced edema in rats. Some derivatives have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticonvulsant Activity

Research indicates that specific oxadiazole derivatives can exhibit anticonvulsant effects in animal models, suggesting potential for use in epilepsy treatment .

Case Study 1: Anticancer Activity

In a study by Salahuddin et al., various substituted 1,3,4-oxadiazol derivatives were synthesized and screened for anticancer activity at the National Cancer Institute. Notably, one compound showed a remarkable growth inhibition rate against CNS cancer cells (SNB-75) with a mean growth percentage of 95.70% .

Case Study 2: Antimicrobial Efficacy

A series of new sulfonyl amino 1,3,4-oxadiazole derivatives were tested for their antimicrobial properties. The results indicated that several compounds were significantly more effective than standard antibiotics like chloramphenicol against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeExample CompoundsEfficacy
AntimicrobialVarious sulfonyl amino oxadiazolesEffective against Staphylococcus aureus
AnticancerCompound from Salahuddin et al.>90% inhibition on SNB-75 (CNS cancer)
Anti-inflammatoryDisubstituted oxadiazolesComparable to diclofenac sodium
AnticonvulsantSubstituted oxadiazolesActivity observed in MES model

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,4-oxadiazole-2-carboximidamide is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .

Biological Activity

5-Amino-1,3,4-oxadiazole-2-carboximidamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring that is known for its role in various biological activities. The presence of amino and carboximidamide groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including antimicrobial , anti-inflammatory , anticancer , and antidiabetic effects. Specifically, studies have shown that compounds with the oxadiazole core can effectively inhibit bacterial growth and possess cytotoxic properties against cancer cell lines.

Antimicrobial Activity

A significant body of literature highlights the antimicrobial potential of 5-amino-1,3,4-oxadiazole derivatives. For instance:

  • Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated strong antitubercular activity against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
  • Desai et al. (2018) identified compounds with oxadiazole scaffolds that exhibited notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, surpassing the activity of standard antibiotics like gentamicin .

Cytotoxicity Studies

Cytotoxicity assessments have shown varying degrees of effectiveness against cancer cell lines:

  • A study by Li et al. (2020) evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles and found significant cytotoxic effects against HeLa and MCF-7 cells, with IC50 values indicating potent activity .
  • In another investigation, compounds were shown to enhance cell viability under certain conditions, suggesting a dual role in promoting healthy cell function while also exerting cytotoxic effects on malignant cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies have suggested that these compounds bind effectively to active sites of various proteins involved in disease processes (e.g., epidermal growth factor receptor) .

Case Studies and Research Findings

StudyFindingsBiological Activity
Dhumal et al. (2016)Strong inhibition of Mycobacterium bovis BCGAntitubercular
Desai et al. (2018)Effective against S. aureus and B. subtilisAntibacterial
Li et al. (2020)IC50 values of 19.9 μM against HeLa cellsCytotoxic
Hkiri et al. (2019)Antibacterial activity against multiple strainsAntimicrobial

Q & A

Q. Basic: What synthetic methodologies are most effective for producing 5-Amino-1,3,4-oxadiazole-2-carboximidamide, and how do reaction parameters impact yield?

Answer:
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. Key steps involve:

  • Cyclization : Use of carboximidamide precursors with dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux to form the oxadiazole ring .
  • Substitution : Introduction of amino groups via reaction with ammonia or amines in anhydrous solvents (e.g., THF or DMF) at 60–80°C .
    Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:oxadiazole) and inert atmospheres (N₂/Ar) to prevent oxidation. Impurities from incomplete cyclization can be minimized by extending reaction times (12–24 hrs) and using catalytic bases (e.g., triethylamine) .

Q. Basic: How does the oxadiazole ring’s electronic configuration influence the compound’s stability and reactivity?

Answer:
The oxadiazole core is electron-deficient due to the electronegative N and O atoms, making it susceptible to nucleophilic attack at the C2 position. Stability is enhanced by:

  • Amino group resonance : The 5-amino group donates electron density via conjugation, stabilizing the ring but increasing reactivity toward electrophiles .
  • Carboximidamide substituent : The carboximidamide group at C2 further polarizes the ring, directing reactivity toward regioselective substitutions (e.g., at C5) .
    Degradation under acidic conditions (pH < 3) is observed due to protonation of the imine nitrogen, leading to ring-opening. Stability in neutral/basic buffers (pH 7–9) is confirmed via HPLC monitoring .

Q. Advanced: What strategies improve the selectivity of this compound derivatives for kinase inhibition (e.g., PAK1)?

Answer:
Selectivity is enhanced through:

  • pKa modulation : Reducing the basicity of the amino group (e.g., introducing electron-withdrawing substituents) minimizes off-target binding. For example, replacing the primary amine with a 5-amino-1,3-dioxanyl moiety lowers pKa from 9.2 to 7.5, improving PAK1 selectivity by >50-fold .
  • Steric hindrance : Bulky substituents at C5 (e.g., cyclobutyl groups) block access to non-target kinases. Molecular docking studies show a 2.3 Å reduction in binding pocket occupancy for non-target kinases .
  • LogP optimization : Derivatives with logP 1.5–2.5 exhibit better membrane permeability and reduced hepatic clearance, as validated in mouse xenograft models .

Q. Advanced: How do structural modifications at the carboximidamide group affect pharmacokinetic (PK) properties?

Answer:
Modifications include:

  • Hydrolysis resistance : Replacing the ethyl ester with a methyl group in the carboximidamide side chain reduces esterase-mediated hydrolysis, increasing plasma half-life (t₁/₂) from 1.2 to 4.7 hrs in murine studies .
  • Hydrogen bonding : Introducing hydroxyl groups improves solubility (up to 12 mg/mL in PBS) but may reduce blood-brain barrier penetration.
  • Bioisosteric replacement : Substituting the carboximidamide with a sulfonamide group retains target affinity while enhancing metabolic stability (CYP3A4 clearance reduced by 30%) .

Q. Advanced: How can contradictory reports on the antimicrobial activity of oxadiazole derivatives be resolved methodologically?

Answer:
Discrepancies often arise from variations in:

  • Purity assessment : Use HPLC-MS (≥95% purity threshold) and elemental analysis to rule out impurities. For example, residual solvents (e.g., DMF) in synthesis can artificially inflate MIC values .
  • Assay conditions : Standardize broth microdilution protocols (CLSI guidelines) to control pH, inoculum size, and incubation time. Activity against S. aureus varies by 4-fold between pH 6.5 and 7.4 .
  • Structural confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) verifies regiochemistry, as misassignment of substituent positions (C2 vs. C5) leads to false structure-activity claims .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirm the presence of NH₂ (3350–3300 cm⁻¹), C=N (1650–1600 cm⁻¹), and C-O (1250–1200 cm⁻¹) stretches .
  • ¹H/¹³C NMR : The amino protons resonate at δ 5.8–6.2 ppm (DMSO-d₆), while the oxadiazole C2 carbon appears at δ 155–160 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 170.1) confirms molecular weight, with fragmentation patterns indicating cleavage at the C2-N bond .

Q. Advanced: What computational tools are used to predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulates binding to PAK1 (PDB ID: 2HY8) over 100 ns trajectories, revealing stable hydrogen bonds with Glu315 and Lys299 .
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites (C2 and C5) for covalent inhibitor design .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability (70% oral) and toxicity (AMES test negative) .

Properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-1(5)2-7-8-3(6)9-2/h(H3,4,5)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIZMPGFHHODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258987
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-19-3
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Amino-1,3,4-oxadiazole-2-carboximidamide
5-Amino-1,3,4-oxadiazole-2-carboximidamide
5-Amino-1,3,4-oxadiazole-2-carboximidamide
5-Amino-1,3,4-oxadiazole-2-carboximidamide
5-Amino-1,3,4-oxadiazole-2-carboximidamide
5-Amino-1,3,4-oxadiazole-2-carboximidamide

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